2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide
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Overview
Description
2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is a chemical compound with the molecular formula C26H24IN. It is known for its unique structure, which includes a pyridinium core substituted with three phenyl groups and an isopropyl group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide typically involves the reaction of 2,4,6-triphenylpyridine with isopropyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyridinium oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in cellular processes, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Triphenylpyridine
- 2,4,6-Triphenyl-1-(propan-2-yl)pyridinium bromide
Uniqueness
2,4,6-Triphenyl-1-(propan-2-yl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure also contributes to its specific applications in various fields of research.
Properties
IUPAC Name |
2,4,6-triphenyl-1-propan-2-ylpyridin-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N.HI/c1-20(2)27-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(27)23-16-10-5-11-17-23;/h3-20H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUXHBDHWMUZDG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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